Flumarin (TN)

描述

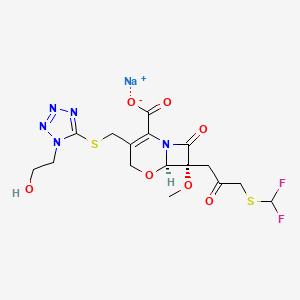

Flumarin (TN), also known as Flomoxef sodium, is a second-generation oxacephem antibiotic classified under the β-lactam class. It inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) and is clinically used to treat infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, particularly in neonatal sepsis . Its chemical formula is C₁₆H₁₈F₂N₅O₇S₂·Na, with a molecular weight of 517.46 g/mol . Flumarin exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli, Klebsiella spp.) and anaerobic organisms but lacks efficacy against Pseudomonas aeruginosa (PsA) and Streptococcus pneumoniae (SP) .

属性

分子式 |

C16H18F2N5NaO7S2 |

|---|---|

分子量 |

517.5 g/mol |

IUPAC 名称 |

sodium;(6R,7R)-7-[3-(difluoromethylsulfanyl)-2-oxopropyl]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H19F2N5O7S2.Na/c1-29-16(4-9(25)7-31-14(17)18)12(28)23-10(11(26)27)8(5-30-13(16)23)6-32-15-19-20-21-22(15)2-3-24;/h13-14,24H,2-7H2,1H3,(H,26,27);/q;+1/p-1/t13-,16+;/m1./s1 |

InChI 键 |

OVMMHVNNFBJRNE-CACIRBSMSA-M |

SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])CC(=O)CSC(F)F.[Na+] |

手性 SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])CC(=O)CSC(F)F.[Na+] |

规范 SMILES |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])CC(=O)CSC(F)F.[Na+] |

产品来源 |

United States |

相似化合物的比较

Key Research Findings

Advantages of Flumarin

常见问题

Basic Research Questions

Q. How should researchers design initial experiments to evaluate Flumarin’s antimicrobial efficacy under varying physiological conditions?

- Methodological Answer : Begin by defining independent variables (e.g., Flumarin concentration, bacterial strain susceptibility) and dependent variables (e.g., minimum inhibitory concentration [MIC], time-kill kinetics). Use validated protocols for in vitro assays, such as broth microdilution or agar diffusion, with appropriate controls (sterility controls, reference antibiotics). Justify sample size using power analysis to ensure statistical validity. Document environmental conditions (pH, temperature) and reagent sources to ensure reproducibility .

Q. What systematic approaches are recommended for conducting a literature review on Flumarin’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer : Use Boolean operators (AND/OR/NOT) in databases like PubMed and Scopus with keywords: Flumarin, flomoxef sodium, Oxacephem antibiotics, pharmacokinetics, resistance mechanisms. Filter results by publication date (e.g., last 10 years) and study type (e.g., clinical trials, in vitro studies). Critically assess sources using criteria from : validity (peer-reviewed journals), relevance (direct linkage to research aims), and methodological transparency (detailed protocols, statistical analyses) .

Q. How can researchers identify gaps in existing Flumarin studies to formulate novel hypotheses?

- Methodological Answer : Map existing literature into categories (e.g., mechanism of action, resistance patterns, clinical applications). Use tools like SWOT analysis to identify weaknesses (e.g., limited data on Flumarin’s efficacy against biofilm-forming pathogens) or contradictions (e.g., conflicting MIC values across studies). Prioritize gaps using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align with research objectives .

Q. What steps ensure reproducibility when replicating Flumarin-related experiments from primary literature?

- Methodological Answer : Extract detailed protocols from primary sources, including reagent concentrations (e.g., Flumarin stock solutions), equipment specifications (e.g., spectrophotometer models), and statistical methods (e.g., ANOVA with post-hoc tests). Validate critical steps (e.g., bacterial culture purity) and report deviations. Cross-reference with repositories like Chemotion or RADAR4Chem for raw data .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Flumarin?

- Methodological Answer : Conduct a meta-analysis to compare experimental conditions (e.g., inoculation size, animal models). Use statistical models (e.g., mixed-effects regression) to account for variables like bioavailability or host immune responses. Replicate conflicting studies with standardized protocols and publish raw datasets to enable peer validation .

Q. What strategies optimize experimental protocols for studying Flumarin’s synergistic effects with other antibiotics?

- Methodological Answer : Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Test combinations against multidrug-resistant strains and use time-kill curves to assess bactericidal synergy. Validate results with genomic analysis (e.g., gene expression profiling of resistance markers) and compare with clinical isolate data .

Q. How should researchers address ethical and reproducibility challenges when publishing Flumarin-related data?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like nmrXiv. Disclose conflicts of interest and obtain ethical approval for animal/human studies. Use platforms like NFDI4Chem for collaborative peer review of methodologies .

Q. What advanced statistical methods are suitable for analyzing Flumarin’s dose-response relationships in heterogeneous populations?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Use machine learning (e.g., random forests) to identify covariates (e.g., patient age, renal function) affecting efficacy. Validate models with bootstrapping or cross-validation and report confidence intervals .

Q. How can cross-disciplinary approaches enhance understanding of Flumarin’s mechanism of action?

- Methodological Answer : Integrate structural biology (e.g., X-ray crystallography of Flumarin-binding proteins) with computational modeling (e.g., molecular dynamics simulations). Validate findings using phenotypic assays (e.g., bacterial membrane permeability tests) and correlate with clinical outcomes .

Data Presentation and Validation Guidelines

- Tables : Include detailed metadata (e.g., bacterial strains, Flumarin batch numbers) and statistical parameters (p-values, effect sizes). Use ACS-style formatting for chemical data .

- Figures : Label axes with units and error bars (SD/SE). Provide high-resolution images of gel electrophoresis or chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。